molecular formula C14H12N4O7 B11948470 4'-Ethoxy-2,4,6-trinitrodiphenylamine

4'-Ethoxy-2,4,6-trinitrodiphenylamine

Cat. No.: B11948470
M. Wt: 348.27 g/mol
InChI Key: PZNVQJOUPMBBBC-UHFFFAOYSA-N
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Description

4’-Ethoxy-2,4,6-trinitrodiphenylamine is an organic compound with the molecular formula C14H12N4O7 It is a derivative of diphenylamine, where the phenyl rings are substituted with ethoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of 4’-ethoxydiphenylamine. The process can be summarized as follows:

    Nitration Reaction: The starting material, 4’-ethoxydiphenylamine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the phenyl rings.

    Purification: The crude product is purified using recrystallization techniques to obtain pure 4’-Ethoxy-2,4,6-trinitrodiphenylamine.

Industrial Production Methods

In an industrial setting, the production of 4’-Ethoxy-2,4,6-trinitrodiphenylamine may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Ethoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 4’-Ethoxy-2,4,6-triaminodiphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

4’-Ethoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Ethoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. The ethoxy group influences its solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-2,4,6-trinitrodiphenylamine
  • 4’-Ethyl-2,4,6-trinitrodiphenylamine
  • 4’-Propoxy-2,4,6-trinitrodiphenylamine

Uniqueness

4’-Ethoxy-2,4,6-trinitrodiphenylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.

Properties

Molecular Formula

C14H12N4O7

Molecular Weight

348.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C14H12N4O7/c1-2-25-11-5-3-9(4-6-11)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3

InChI Key

PZNVQJOUPMBBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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